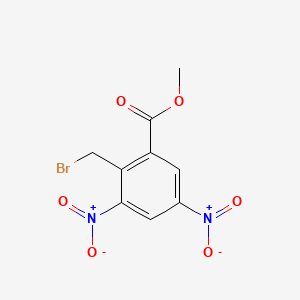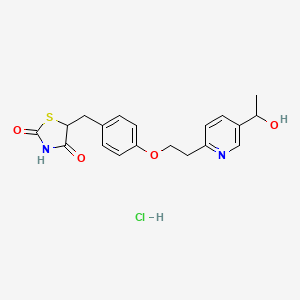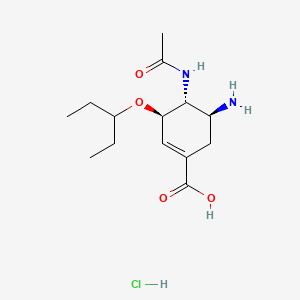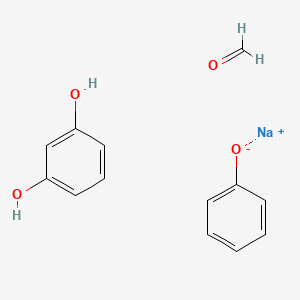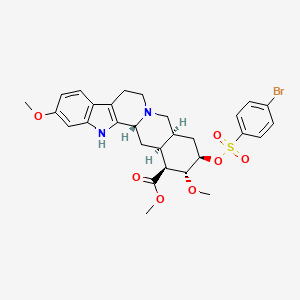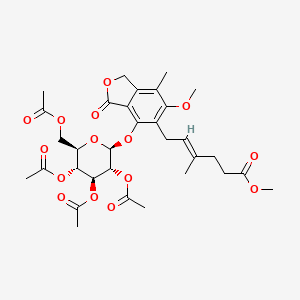
Mycophenolic Acid Methyl Ester Phenolic 6-(2,3,4,6-tetra-O-Acetyl-|A-D-glucoside)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mycophenolic Acid Methyl Ester Phenolic 6-(2,3,4,6-tetra-O-Acetyl-|A-D-glucoside) involves the esterification of mycophenolic acid with methanol, followed by the phenolic acetylation of the resulting ester. The reaction conditions typically include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve large-scale esterification and acetylation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Mycophenolic Acid Methyl Ester Phenolic 6-(2,3,4,6-tetra-O-Acetyl-|A-D-glucoside) can undergo various chemical reactions, including:
Hydrolysis: The ester and acetyl groups can be hydrolyzed under acidic or basic conditions to yield mycophenolic acid and the corresponding alcohols.
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate.
Substitution: The acetyl groups can be substituted with other acyl groups using acylating agents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Acylating agents such as acetic anhydride or benzoyl chloride.
Major Products Formed
Hydrolysis: Mycophenolic acid and methanol.
Oxidation: Quinones and other oxidized derivatives.
Substitution: Various acylated derivatives depending on the acylating agent used.
Scientific Research Applications
Mycophenolic Acid Methyl Ester Phenolic 6-(2,3,4,6-tetra-O-Acetyl-|A-D-glucoside) is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Proteomics Research: Used as a biochemical tool to study protein interactions and functions.
Antiviral Research: Investigated for its potential antiviral properties against various viruses, including influenza A virus.
Immunosuppressive Studies: Used to study the immunosuppressive effects of mycophenolic acid derivatives.
Mechanism of Action
The mechanism of action of Mycophenolic Acid Methyl Ester Phenolic 6-(2,3,4,6-tetra-O-Acetyl-|A-D-glucoside) involves the inhibition of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides . This inhibition leads to a reduction in the proliferation of T and B lymphocytes, thereby exerting immunosuppressive effects . Additionally, the compound may activate the Akt-mTOR-S6K pathway, contributing to its antiviral effects .
Comparison with Similar Compounds
Similar Compounds
Mycophenolate Mofetil: Another ester derivative of mycophenolic acid used as an immunosuppressant.
Mycophenolate Sodium: A salt form of mycophenolic acid used for similar purposes.
Uniqueness
Mycophenolic Acid Methyl Ester Phenolic 6-(2,3,4,6-tetra-O-Acetyl-|A-D-glucoside) is unique due to its specific acetylated glucoside structure, which may confer distinct biochemical properties and applications compared to other mycophenolic acid derivatives .
Properties
IUPAC Name |
methyl (E)-6-[6-methoxy-7-methyl-3-oxo-4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40O15/c1-15(10-12-24(37)39-7)9-11-21-26(40-8)16(2)22-13-42-31(38)25(22)27(21)47-32-30(45-20(6)36)29(44-19(5)35)28(43-18(4)34)23(46-32)14-41-17(3)33/h9,23,28-30,32H,10-14H2,1-8H3/b15-9+/t23-,28-,29+,30-,32+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPXJODRMPWBBL-YKNZQUTJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40O15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858154 |
Source


|
| Record name | Methyl (4E)-6-{6-methoxy-7-methyl-3-oxo-4-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-1,3-dihydro-2-benzofuran-5-yl}-4-methylhex-4-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
664.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186295-42-0 |
Source


|
| Record name | Methyl (4E)-6-{6-methoxy-7-methyl-3-oxo-4-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-1,3-dihydro-2-benzofuran-5-yl}-4-methylhex-4-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
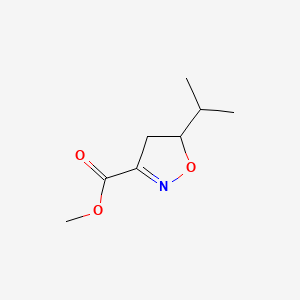
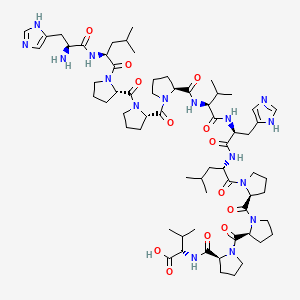

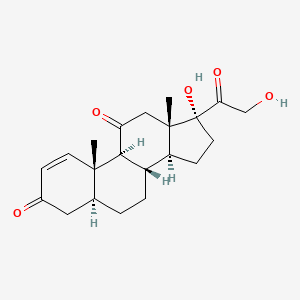
![[2-(4-Amino-phenyl)-thiazol-4-YL]-methanol](/img/structure/B586581.png)
